molecular formula C11H14INO2 B2419102 2-methylpropyl N-(4-iodophenyl)carbamate CAS No. 300862-03-7

2-methylpropyl N-(4-iodophenyl)carbamate

Cat. No.: B2419102
CAS No.: 300862-03-7
M. Wt: 319.142
InChI Key: RXWPBDDUDIYSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methylpropyl N-(4-iodophenyl)carbamate is an organic compound with the molecular formula C11H14INO2 It is a derivative of carbamate, characterized by the presence of an iodophenyl group attached to the nitrogen atom of the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl N-(4-iodophenyl)carbamate typically involves the reaction of 4-iodoaniline with isobutyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-iodoaniline+isobutyl chloroformate2-methylpropyl N-(4-iodophenyl)carbamate+HCl\text{4-iodoaniline} + \text{isobutyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-iodoaniline+isobutyl chloroformate→2-methylpropyl N-(4-iodophenyl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl N-(4-iodophenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or amines, typically carried out in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include 2-methylpropyl N-(4-hydroxyphenyl)carbamate or 2-methylpropyl N-(4-aminophenyl)carbamate.

    Oxidation Reactions: Products include N-oxide derivatives.

    Reduction Reactions: Products include corresponding amines.

Scientific Research Applications

2-methylpropyl N-(4-iodophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylpropyl N-(4-iodophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The iodophenyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpropyl N-(4-bromophenyl)carbamate
  • 2-methylpropyl N-(4-chlorophenyl)carbamate
  • 2-methylpropyl N-(4-fluorophenyl)carbamate

Uniqueness

2-methylpropyl N-(4-iodophenyl)carbamate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the iodine atom can be easily replaced by other functional groups, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-methylpropyl N-(4-iodophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-8(2)7-15-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWPBDDUDIYSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.